cOB1 phermone

Descripción

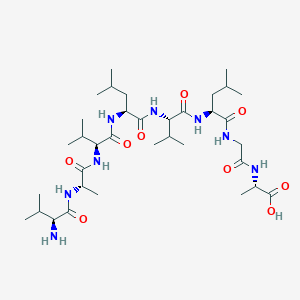

H-Val-Ala-Val-Leu-Val-Leu-Gly-Ala-OH has been reported in Enterococcus faecalis with data available.

Propiedades

Fórmula molecular |

C35H64N8O9 |

|---|---|

Peso molecular |

740.9 g/mol |

Nombre IUPAC |

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoic acid |

InChI |

InChI=1S/C35H64N8O9/c1-16(2)13-23(30(46)37-15-25(44)38-22(12)35(51)52)40-34(50)28(20(9)10)43-31(47)24(14-17(3)4)41-33(49)27(19(7)8)42-29(45)21(11)39-32(48)26(36)18(5)6/h16-24,26-28H,13-15,36H2,1-12H3,(H,37,46)(H,38,44)(H,39,48)(H,40,50)(H,41,49)(H,42,45)(H,43,47)(H,51,52)/t21-,22-,23-,24-,26-,27-,28-/m0/s1 |

Clave InChI |

CJVFIJXEPCVCTK-LWMBYGOMSA-N |

SMILES isomérico |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C(C)C)N |

SMILES canónico |

CC(C)CC(C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C(C)C)N |

Origen del producto |

United States |

Foundational & Exploratory

The cOB1 Pheromone of Enterococcus faecalis: A Technical Guide to its Discovery and Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of the cOB1 pheromone in Enterococcus faecalis has unveiled a fascinating mechanism of bacterial communication and gene transfer, with significant implications for understanding the dissemination of virulence and antibiotic resistance. This technical guide provides a comprehensive overview of the cOB1 pheromone, detailing its discovery, its role in inducing the transfer of the pOB1 plasmid, and the molecular intricacies of its signaling pathway. This document synthesizes key quantitative data, presents detailed experimental protocols for its study, and visualizes the complex biological processes through signaling pathway and workflow diagrams. This guide is intended to serve as a valuable resource for researchers in microbiology, infectious diseases, and drug development, facilitating further investigation into this important quorum-sensing system.

Introduction

Enterococcus faecalis is a commensal bacterium of the gastrointestinal tract that has emerged as a significant opportunistic pathogen, notorious for its intrinsic and acquired resistance to multiple antibiotics. A key factor in its adaptability and virulence is its remarkable ability to exchange genetic material through horizontal gene transfer, often mediated by conjugative plasmids. The transfer of many of these plasmids is regulated by a sophisticated quorum-sensing system involving small peptide pheromones.

One such signaling molecule is the cOB1 pheromone, a heptapeptide with the amino acid sequence Val-Ala-Val-Leu-Val-Leu-Gly-Ala (VAVLVLGA). This pheromone is produced by plasmid-free E. faecalis cells (recipients) and specifically induces a mating response in bacteria harboring the conjugative plasmid pOB1 (donors). This response culminates in the transfer of the pOB1 plasmid, which can carry genes encoding for virulence factors such as hemolysin and bacteriocins.

The cOB1 pheromone is of particular interest due to its potent activity at picomolar concentrations and its role in the lethal cross-talk observed in multidrug-resistant strains like E. faecalis V583. Understanding the discovery, mechanism of action, and regulation of the cOB1 pheromone system is crucial for developing novel strategies to combat the spread of virulence and antibiotic resistance in Enterococcus faecalis.

Data Presentation: Quantitative Analysis of cOB1 Pheromone Activity

The biological activity of the cOB1 pheromone has been quantified through various assays, providing insights into its potency and the cellular responses it elicits. The following tables summarize the key quantitative data available in the literature.

| Parameter | Value | E. faecalis Strain | Reference |

| Amino Acid Sequence | VAVLVLGA | N/A | [1][2] |

| Minimum Inhibitory Concentration (MIC) | 25 pM | V583 | [3] |

Table 1: Physicochemical and Biological Properties of cOB1 Pheromone. This table outlines the fundamental characteristics of the cOB1 pheromone, including its amino acid sequence and its potent antimicrobial activity against the multidrug-resistant E. faecalis V583 strain.

| Gene(s) | Fold Induction | Experimental Condition | Reference |

| pTEF2 plasmid genes | >100-fold | cOB1 exposure | [3] |

| prgB (Aggregation Substance) | ~0.5-fold increase in Relative Expression | Stimulation with pheromone-containing supernatant from ampicillin-treated cells (0.25x MIC) | [4] |

Table 2: cOB1-Induced Gene Expression. This table presents data on the transcriptional response to cOB1, highlighting the significant upregulation of plasmid-borne genes. Note that specific quantitative data for pOB1 gene expression is limited in the currently available literature. The data for prgB is from a study on general pheromone response and may not be specific to cOB1.

| Plasmid | Mating Condition | Transfer Frequency (Transconjugants/Donor) | Reference |

| pCF10 | in vivo (mouse model with CF+ recipient) | Approaches 1 on day 4 | [5] |

| pCPE16_3 (K. pneumoniae) | Biofilm | Orders of magnitude higher than planktonic | [6] |

| General Plasmids | Liquid Matings | Varies over 11 orders of magnitude | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the discovery and characterization of the cOB1 pheromone.

Pheromone Isolation and Purification

-

Principle: Pheromones are isolated from the culture supernatant of plasmid-free E. faecalis strains and purified using chromatographic techniques.

-

Protocol:

-

Culture Preparation: Inoculate a plasmid-free E. faecalis strain (e.g., OG1RF) into Brain Heart Infusion (BHI) broth and incubate overnight at 37°C.

-

Supernatant Collection: Centrifuge the overnight culture at 7,000 x g for 10 minutes at 4°C to pellet the cells.

-

Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining bacteria.

-

Solid-Phase Extraction (SPE): Pass the filtered supernatant through a C18 SPE cartridge. Wash the cartridge with water and then elute the bound pheromone with a solution of acetonitrile or methanol.

-

High-Performance Liquid Chromatography (HPLC): Further purify the eluted fraction using reverse-phase HPLC with a C18 column. Use a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) for elution.

-

Fraction Collection and Bioassay: Collect fractions and test for pheromone activity using a clumping assay or a soft-agar overlay assay to identify the active fractions.

-

Mass Spectrometry: Analyze the active fractions by mass spectrometry to determine the molecular weight and sequence of the purified peptide.

-

Pheromone Bioassays

-

Principle: Donor cells carrying a pheromone-responsive plasmid will aggregate or "clump" in the presence of the cognate pheromone. This can be observed macroscopically or microscopically.

-

Protocol:

-

Prepare Pheromone Source: Use either purified cOB1 peptide or filtered supernatant from a plasmid-free recipient strain.

-

Inoculate Donor Strain: In a microtiter plate or test tube, inoculate a fresh culture of the pOB1-containing donor strain into BHI broth.

-

Add Pheromone: Add serial dilutions of the purified cOB1 or a fixed volume of the pheromone-containing supernatant to the donor culture. Include a negative control with no added pheromone.

-

Incubation: Incubate the cultures at 37°C for 2-4 hours with gentle shaking.

-

Observation: Visually inspect the cultures for the formation of visible cell aggregates. The highest dilution of pheromone that induces clumping is the titer. For a more quantitative analysis, the optical density (OD) of the culture can be measured over time; a decrease in OD can indicate cell clumping.[4][7]

-

-

Principle: The inhibitory activity of the cOB1 pheromone against sensitive strains like E. faecalis V583 can be visualized as a zone of growth inhibition in a soft-agar overlay seeded with the sensitive strain.

-

Protocol:

-

Prepare Bottom Agar: Pour a base layer of BHI agar into a petri dish and allow it to solidify.

-

Prepare Soft Agar: Prepare BHI broth with a lower concentration of agar (e.g., 0.7%) and keep it molten in a 45-50°C water bath.

-

Inoculate Soft Agar: Add an overnight culture of the indicator strain (E. faecalis V583) to the molten soft agar and mix gently.

-

Overlay: Pour the inoculated soft agar onto the surface of the bottom agar plate and allow it to solidify.

-

Spot Pheromone: Spot a small volume (e.g., 5-10 µl) of the purified cOB1 solution or pheromone-containing supernatant onto the surface of the soft agar.

-

Incubation: Incubate the plate overnight at 37°C.

-

Observation: A clear zone of no growth around the spot indicates pheromone activity.[3]

-

Plasmid Transfer (Conjugation) Assay

-

Principle: This assay measures the frequency of transfer of the pOB1 plasmid from a donor strain to a recipient strain.

-

Protocol (Filter Mating):

-

Culture Preparation: Grow overnight cultures of the donor (pOB1-containing, antibiotic-resistant) and recipient (plasmid-free, with a different selectable marker, e.g., rifampicin resistance) strains in BHI broth.

-

Mating Mixture: Mix the donor and recipient cultures at a defined ratio (e.g., 1:10 donor to recipient).

-

Pheromone Induction (Optional): To maximize transfer frequency, the donor culture can be pre-incubated with a sub-inhibitory concentration of cOB1 for 30-60 minutes before mixing with the recipient.

-

Filter Mating: Pass the mating mixture through a 0.45 µm filter membrane placed on the surface of a BHI agar plate.

-

Incubation: Incubate the plate with the filter at 37°C for 4-24 hours to allow for conjugation to occur.

-

Cell Recovery and Plating: Resuspend the cells from the filter in saline or broth. Plate serial dilutions of the suspension onto selective agar plates:

-

Recipient selection plates (e.g., with rifampicin) to count recipient cells.

-

Donor selection plates (e.g., with an antibiotic corresponding to a pOB1 marker) to count donor cells.

-

Transconjugant selection plates (e.g., with both rifampicin and the pOB1 marker antibiotic) to count transconjugant cells.

-

-

Calculate Transfer Frequency: The transfer frequency is calculated as the number of transconjugants per donor cell.

-

Gene Expression Analysis (Quantitative Real-Time PCR)

-

Principle: qRT-PCR is used to quantify the change in the expression of specific genes on the pOB1 plasmid in response to cOB1 induction.

-

Protocol:

-

Pheromone Induction: Treat a mid-log phase culture of the pOB1-containing donor strain with a specific concentration of cOB1. Collect cell samples at various time points after induction (e.g., 0, 30, 60, 120 minutes).

-

RNA Extraction: Immediately stabilize the RNA in the collected samples (e.g., with RNAprotect Bacteria Reagent) and extract total RNA using a commercial kit.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating DNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase and random primers or gene-specific primers.

-

qRT-PCR: Perform real-time PCR using the synthesized cDNA as a template, gene-specific primers for the target genes on the pOB1 plasmid, and a housekeeping gene (e.g., 16S rRNA) for normalization. Use a fluorescent dye like SYBR Green or a probe-based chemistry (e.g., TaqMan) for detection.

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the induced samples to the uninduced control.

-

Visualization of Pathways and Workflows

cOB1 Pheromone Biosynthesis and Export

Caption: Biosynthesis and export of the cOB1 pheromone.

cOB1 Signaling Pathway for pOB1 Plasmid Transfer

Caption: The cOB1 signaling pathway leading to pOB1 plasmid transfer.

Experimental Workflow for cOB1 Discovery

References

- 1. Physical mapping of the conjugative bacteriocin plasmid pPD1 of Enterococcus faecalis and identification of the determinant related to the pheromone response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitrile-inducible gene expression in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of donor-recipient relatedness on the plasmid conjugation frequency: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pheromone Activity after Stimulation with Ampicillin in a Plasmid-Free Enterococcus faecalis Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sex Pheromone Response, Clumping, and Slime Production in Enterococcal Strains Isolated from Occluded Biliary Stents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Growth in a biofilm promotes conjugation of a blaNDM-1-bearing plasmid between Klebsiella pneumoniae strains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional Analysis of TraA, the Sex Pheromone Receptor Encoded by pPD1, in a Promoter Region Essential for the Mating Response in Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the cOB1 Peptide: Sequence, Structure, and Biophysical Characteristics

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The peptide designated "cOB1" with the sequence VAVLVLGA is not extensively characterized in publicly available scientific literature under this name. This guide, therefore, provides a comprehensive overview based on the known biophysical and structural properties of short, hydrophobic peptides with similar sequences. The experimental data and protocols are presented as representative examples for such a peptide.

Introduction

The octapeptide with the amino acid sequence Valine-Alanine-Valine-Leucine-Valine-Leucine-Glycine-Alanine (VAVLVLGA), herein referred to as cOB1, is a short, highly hydrophobic peptide. Its composition of exclusively aliphatic amino acids suggests a strong propensity for self-association and interaction with non-polar environments, such as cell membranes or the hydrophobic cores of proteins. Understanding the structural and functional characteristics of such peptides is crucial for various applications, including the development of novel therapeutics, biomaterials, and research tools. This technical guide provides an in-depth analysis of the VAVLVLGA sequence, its predicted structure, and methods for its synthesis, purification, and characterization.

Peptide Sequence and Predicted Structure

The primary sequence of cOB1 is V-A-V-L-V-L-G-A .

Due to its high hydrophobicity, the cOB1 peptide is predicted to adopt a β-sheet conformation, particularly in aqueous environments where the exclusion of water would drive intermolecular associations.[1] In membrane-mimicking environments or in the presence of detergents, it may adopt a more helical conformation.[1] The lack of charged residues and the presence of small, flexible amino acids like Glycine and Alanine can facilitate tight packing in aggregated structures.

Synthesis and Purification

The synthesis of highly hydrophobic peptides like cOB1 can be challenging due to their tendency to aggregate during synthesis and purification.[2][3]

Solid-Phase Peptide Synthesis (SPPS)

A standard Fmoc/tBu solid-phase peptide synthesis strategy is typically employed.[4][5]

Experimental Protocol: Fmoc-SPPS of cOB1

-

Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 15-30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF for 10-20 minutes.

-

Washing: Wash the resin thoroughly with DMF to remove piperidine.

-

Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Ala-OH) to the resin using a coupling agent such as HBTU in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF. Allow the reaction to proceed for 1-2 hours.

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence (Gly, Leu, Val, Leu, Val, Ala, Val).

-

Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups (if any, though not necessary for this sequence) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and lyophilize to obtain a powder.

Purification

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying hydrophobic peptides.

Experimental Protocol: RP-HPLC Purification of cOB1

-

Column: Use a C18 stationary phase column.

-

Solvents:

-

Solvent A: 0.1% TFA in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Gradient: Elute the peptide using a linear gradient of increasing acetonitrile concentration. A shallow gradient is often necessary for good separation of hydrophobic peptides.

-

Detection: Monitor the elution profile at 214 nm and 280 nm.

-

Fraction Collection: Collect fractions corresponding to the major peak.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Biophysical Characterization

A variety of biophysical techniques can be used to characterize the structure and aggregation properties of the cOB1 peptide.

Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a key technique to determine the secondary structure of peptides in different environments.

Experimental Protocol: CD Spectroscopy of cOB1

-

Sample Preparation: Dissolve the lyophilized peptide in various solvents, such as aqueous buffer (e.g., phosphate buffer at pH 7.4) and membrane-mimicking solvents (e.g., trifluoroethanol or SDS micelles).

-

Data Acquisition: Record CD spectra from 190 to 260 nm at a controlled temperature.

-

Data Analysis: Analyze the spectra for characteristic features of α-helices (negative bands at ~208 and ~222 nm) and β-sheets (a negative band around 218 nm).

| Environment | Predicted Secondary Structure | Characteristic CD Signal |

| Aqueous Buffer | β-sheet / Aggregates | Minimum at ~218 nm |

| TFE/Water Mixture | α-helix | Minima at ~208 and ~222 nm |

| SDS Micelles | α-helix / β-sheet | Dependent on peptide-micelle interaction |

Table 1: Predicted secondary structure of cOB1 in different solvent environments.

Aggregation Analysis

The aggregation kinetics of cOB1 can be monitored using Thioflavin T (ThT) fluorescence assays. ThT exhibits enhanced fluorescence upon binding to amyloid-like β-sheet structures.

Experimental Protocol: ThT Aggregation Assay

-

Reaction Setup: Incubate the cOB1 peptide at a specific concentration in a buffer solution (e.g., PBS, pH 7.4) in the presence of ThT.

-

Fluorescence Monitoring: Measure the fluorescence intensity over time at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.

-

Data Analysis: Plot fluorescence intensity versus time to observe the characteristic sigmoidal curve of amyloid aggregation, including lag phase, elongation phase, and plateau.[6]

| Parameter | Description | Typical Value for Aggregating Peptides |

| Lag Time (t_lag) | Time before significant aggregation occurs. | Minutes to hours |

| Aggregation Rate | Steepness of the elongation phase. | Varies with concentration and conditions |

| Max Fluorescence | Fluorescence intensity at the plateau, proportional to the amount of fibrils. | Varies |

Table 2: Key kinetic parameters from a ThT aggregation assay.

Potential Signaling Pathways and Workflows

Given its hydrophobic nature, the cOB1 peptide could potentially interact with cell membranes, possibly disrupting them or interacting with transmembrane proteins. It could also act as a core motif for amyloidogenic aggregation, which is relevant in several neurodegenerative diseases.

Hypothetical Membrane Interaction Workflow

The following diagram illustrates a potential workflow to study the interaction of cOB1 with model membranes.

Workflow for studying cOB1 membrane interactions.

Hypothetical Aggregation Pathway

The diagram below outlines a simplified hypothetical pathway for the aggregation of the cOB1 peptide, leading to the formation of amyloid-like fibrils.

Hypothetical aggregation pathway of cOB1.

Conclusion

References

- 1. journals.aps.org [journals.aps.org]

- 2. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

The Function of cOB1 as a Bacterial Pheromone in Enterococcus faecalis: A Technical Guide

Abstract: Enterococcus faecalis is a notable opportunistic pathogen, largely due to its capacity for acquiring and disseminating virulence factors and antibiotic resistance genes via horizontal gene transfer. A primary mechanism for this transfer is the use of pheromone-inducible conjugative plasmids. This technical guide provides an in-depth examination of cOB1, a peptide sex pheromone that regulates the transfer of the pOB1 plasmid. We will detail its core signaling pathway, present available quantitative data, explore its novel functions as an antimicrobial peptide and an amyloid-forming agent, and provide comprehensive experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals working on bacterial communication, virulence, and novel antimicrobial strategies.

The cOB1 Pheromone: Core Function and Signaling Pathway

The cOB1 peptide is a small, hydrophobic octapeptide with the amino acid sequence Val-Ala-Val-Leu-Val-Leu-Gly-Ala (VAVLVLGA).[1][2] It is chromosomally encoded and secreted by plasmid-free E. faecalis cells, which act as potential recipients in genetic exchange.[3] The peptide itself is derived from the signal sequence of a lipoprotein precursor.[4] Its primary, canonical function is to act as a signaling molecule, or pheromone, to induce the conjugative transfer of the pOB1 plasmid from donor cells.[5][6]

The signaling cascade is initiated when plasmid-free recipient cells release the cOB1 pheromone into the extracellular environment. Donor cells, which harbor the pOB1 plasmid, possess specific surface receptors that recognize and bind cOB1.[1] Following binding, the pheromone is internalized. Inside the donor cell, cOB1 interacts with regulatory proteins that normally repress the transcription of conjugation-related genes on the pOB1 plasmid. This interaction de-represses the transfer operon, leading to the expression of key proteins, most notably the Aggregation Substance (AS).[5][7] AS is a surface adhesin that promotes the formation of mating aggregates, or "clumps," between donor and recipient cells, creating the close contact necessary for the efficient transfer of the pOB1 plasmid through a type IV secretion system.[3][7] This entire process represents a highly evolved cell-to-cell communication system that ensures genetic material is transferred efficiently to suitable recipients.

Quantitative Analysis of cOB1-Mediated Effects

| Parameter | Value / Range | System Context | Reference(s) |

| Peptide Sequence | Val-Ala-Val-Leu-Val-Leu-Gly-Ala | cOB1 | [1][2] |

| Molecular Weight | ~727.0 g/mol | cOB1 | Calculated |

| Active Concentration | Nanomolar (nM) range | General Enterococcus Pheromones | [4] |

| Concentration for Mating Assay | ~50 ng/mL | cAD1 (pAD1 system) | [4] |

| Concentration for Clumping Assay | ~1 µg/mL | cAD1 (pAD1 system) | [4] |

| Induction Time | Peak transcription at 30-60 min | cCF10 (pCF10 system) | [8][9] |

| Duration of Transfer Competence | Ceases after ~4 hours post-induction | cCF10 (pCF10 system) | [9] |

| Conjugation Frequency | 10-1 to 10-3 (transconjugants/donor) | General Pheromone Plasmids | [10] |

| Prevalence | ~23% (5 of 22) of pheromone-responsive human isolates | cOB1 (pOB1 system) | [10] |

Novel Functions and Therapeutic Implications

Recent research has uncovered that cOB1 possesses biological functions beyond its role in conjugation, opening potential avenues for therapeutic development.

Antimicrobial Activity

cOB1 has been identified as an antimicrobial peptide (AMP) capable of killing the prototype clinical isolate E. faecalis V583 at picomolar concentrations.[1][2] This dual function as both a signaling molecule and a weapon against competing strains highlights a sophisticated ecological role. The AMP activity appears to be retained even when the peptide aggregates.[1]

Amyloid Formation and Conjugation Inhibition

A significant discovery is the ability of cOB1 to self-assemble into amyloid-like fibrillar structures.[1][2] This property, previously unreported for bacterial pheromones, has profound implications for the regulation of gene transfer. It is hypothesized that the aggregated, amyloid form of cOB1 is unable to bind effectively to the donor cell surface receptor.[1] This sequestration of the pheromone into an inactive state would block the signaling cascade, thereby preventing the induction of aggregation substance and inhibiting the conjugative transfer of the pOB1 plasmid. This mechanism could serve as a natural feedback loop to control the spread of plasmids or be exploited as a therapeutic strategy to prevent the dissemination of virulence and antibiotic resistance genes.

Key Experimental Protocols

This section provides detailed methodologies for the functional characterization of the cOB1 pheromone.

Protocol 1: Pheromone-Induced Clumping Assay

This assay qualitatively or semi-quantitatively measures the ability of a pheromone to induce auto-aggregation in a donor cell population.

Methodology:

-

Prepare Pheromone Filtrate:

-

Inoculate a plasmid-free recipient strain (e.g., E. faecalis OG1RF) into 100 mL of BHI broth.

-

Incubate overnight at 37°C with shaking to late-stationary phase (~5 x 10⁸ CFU/mL).

-

Centrifuge the culture at 7,000 x g for 10 minutes.

-

Filter the supernatant sequentially through 0.45 µm and 0.22 µm pore-size filters to sterilize and remove bacterial cells. This filtrate contains the secreted pheromone.[11]

-

-

Induction:

-

Grow an overnight culture of the pOB1-containing donor strain.

-

In a microtiter plate or test tube, mix the donor culture with the prepared pheromone filtrate (or synthetic cOB1 peptide at ~1 µg/mL). A common ratio is 4 parts donor culture to 1 part filtrate.

-

Include a negative control where the donor is mixed with sterile BHI broth instead of filtrate.

-

-

Observation:

-

Incubate the mixtures at 37°C for 2-4 hours.[12]

-

Observe for clumping. This can be done visually (visible aggregates settling at the bottom of the tube), spectrophotometrically (a decrease in optical density in the upper part of the culture), or microscopically (observing large cell aggregates via phase-contrast microscopy).[11][12][13]

-

Protocol 2: Quantitative Mating (Conjugation) Assay

This assay quantifies the frequency of plasmid transfer from a donor to a recipient population. The filter mating method is highly effective for enterococci.

Methodology:

-

Culture Preparation:

-

Grow overnight cultures of the donor (pOB1-positive, with a selectable marker, e.g., antibiotic resistance A) and recipient (pOB1-negative, with a different selectable marker, e.g., antibiotic resistance B) strains in BHI broth.

-

Subculture 1:10 into fresh BHI and grow for 1 hour at 37°C to reach exponential phase.[5]

-

-

Induction (Optional but Recommended):

-

Add synthetic cOB1 (e.g., 50 ng/mL) or recipient filtrate to the donor culture and incubate for 45-60 minutes to pre-induce AS expression.[4]

-

-

Mating:

-

Mix donor and recipient cultures. A common ratio is 1 part donor to 9 parts recipient to maximize donor-recipient contact.[5]

-

Pipette 100 µL of the mating mix onto a 0.45 µm filter placed on a BHI agar plate.

-

Incubate the plate at 37°C for 4 to 24 hours to allow conjugation to occur on the filter.

-

-

Selection and Enumeration:

-

Place the filter into a microcentrifuge tube with 1 mL of PBS and vortex vigorously to resuspend the cells.

-

Prepare serial dilutions of the cell suspension in PBS.

-

Plate the dilutions onto three types of selective agar plates:

-

Plate 1: Selects for Donors (contains antibiotic A).

-

Plate 2: Selects for Recipients (contains antibiotic B).

-

Plate 3: Selects for Transconjugants (contains both antibiotic A and B).

-

-

Incubate all plates overnight at 37°C and count the colonies.

-

-

Calculate Frequency:

-

Conjugation Frequency = (Number of Transconjugant CFU/mL) / (Number of Donor CFU/mL).[14]

-

Protocol 3: Analysis of Pheromone-Induced Gene Expression

This protocol uses quantitative real-time PCR (qRT-PCR) to measure the change in transcription of a target gene (e.g., aggregation substance) following pheromone induction.

Methodology:

-

Cell Culture and Induction:

-

Grow a culture of the pOB1-containing donor strain to mid-log phase.

-

Split the culture into two: a test sample and a control sample.

-

Add synthetic cOB1 to the test sample to a final concentration of 50-100 ng/mL. Add an equivalent volume of solvent (vehicle) to the control sample.

-

Collect cell pellets by centrifugation at specific time points (e.g., 0, 15, 30, 60, 120 minutes) post-induction. Flash-freeze pellets in liquid nitrogen and store at -80°C.

-

-

RNA Extraction:

-

Extract total RNA from the cell pellets using a commercial kit with a bead-beating step for efficient lysis of Gram-positive bacteria.

-

Treat the extracted RNA with DNase I to remove any contaminating plasmid and genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random primers or gene-specific primers.

-

-

qRT-PCR:

-

Prepare a reaction mix containing cDNA, SYBR Green master mix, and primers specific for the target gene (e.g., the pOB1 aggregation substance gene) and a housekeeping gene (e.g., 16S rRNA) for normalization.

-

Run the qRT-PCR reaction in a real-time thermal cycler.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for each gene in each sample.

-

Calculate the relative change in target gene expression in the induced sample compared to the control using the ΔΔCt method.

-

Protocol 4: Characterization of cOB1 Amyloid Formation

This protocol outlines biophysical methods to confirm the formation of amyloid-like structures by the cOB1 peptide.[1]

Methodology:

-

Peptide Preparation and Aggregation:

-

Dissolve synthetic cOB1 peptide in a suitable buffer, such as 50 mM sodium phosphate (pH 7.4).

-

Induce aggregation by incubating the peptide solution at a specific concentration (e.g., 1-5 mg/mL) under static conditions for 24-48 hours.

-

-

Thioflavin T (ThT) Fluorescence Assay:

-

Mix the aggregated peptide solution with ThT dye (final concentration ~20 µM).

-

Measure fluorescence using a spectrophotometer with excitation at ~450 nm and emission scanning from 470-700 nm.

-

A significant increase in fluorescence intensity with a peak around 485 nm compared to a non-aggregated control indicates the presence of amyloid cross-β structures.

-

-

Congo Red (CR) Absorbance Assay:

-

Mix the aggregated peptide solution with Congo Red dye.

-

Measure the absorbance spectrum from 400-600 nm.

-

A bathochromic shift (a shift to a longer wavelength) in the absorbance maximum compared to a control of CR dye alone is characteristic of amyloid binding.

-

-

Transmission Electron Microscopy (TEM):

-

Apply a small volume of the aggregated peptide solution to a carbon-coated copper grid.

-

Negatively stain the sample with a heavy metal salt (e.g., uranyl acetate).

-

Image the grid using a transmission electron microscope to visualize the morphology of the aggregates. The presence of unbranched, fibrillar structures is indicative of amyloids.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Pheromone peptide cOB1 from native Enterococcus faecalis forms amyloid-like structures: A new paradigm for peptide pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. Identification of the cAD1 Sex Pheromone Precursor in Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. E_faecalis_conjugation_HR [protocols.io]

- 6. Differential Expression of Virulence-Related Genes in Enterococcus faecalis in Response to Biological Cues in Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Characterization of the Pheromone Response of the Enterococcus faecalis Conjugative Plasmid pCF10: Complete Sequence and Comparative Analysis of the Transcriptional and Phenotypic Responses of pCF10-Containing Cells to Pheromone Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Sex Pheromone Response, Clumping, and Slime Production in Enterococcal Strains Isolated from Occluded Biliary Stents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pheromone Activity after Stimulation with Ampicillin in a Plasmid-Free Enterococcus faecalis Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

A Technical Guide to the Antimicrobial Properties of CoB1

For Researchers, Scientists, and Drug Development Professionals

Introduction

CoB1, a novel derivative of cochlioquinone B, has been identified as a promising agent in the host-directed strategy against bacterial infections, particularly those caused by the multidrug-resistant pathogen Pseudomonas aeruginosa. Unlike traditional antibiotics that directly target bacteria, CoB1 exhibits its antimicrobial effects through the modulation of the host's innate immune response. Specifically, CoB1 stimulates cytoprotective autophagy in alveolar macrophages, the frontline immune cells in the lungs, thereby enhancing their ability to clear bacterial infections.[1] This technical guide provides a comprehensive overview of the antimicrobial properties of CoB1, with a focus on its mechanism of action, relevant experimental protocols, and a summary of its effects on host-pathogen interactions.

Mechanism of Action: A Host-Directed Approach

CoB1's antimicrobial activity is not a result of direct interaction with bacterial cells. Instead, it enhances the host's ability to combat infection by inducing autophagy in macrophages.[1] Autophagy is a cellular process of "self-eating," where the cell degrades and recycles its own components. In the context of an infection, autophagy can capture and eliminate intracellular pathogens.

The signaling pathway through which CoB1 induces autophagy in the context of a P. aeruginosa infection has been elucidated and involves the PAK1/Akt1/mTOR cascade.[1]

CoB1-Induced Autophagy Signaling Pathway

The following diagram illustrates the signaling cascade initiated by CoB1 in alveolar macrophages to induce autophagy for bacterial clearance.

Caption: CoB1-induced signaling pathway leading to autophagy and bacterial clearance.

Quantitative Data on Bioactivity

As CoB1 operates through an indirect, host-mediated mechanism, traditional antimicrobial metrics such as Minimum Inhibitory Concentration (MIC) are not applicable. MIC values represent the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism and are typically determined for compounds with direct antibacterial activity.[2] The efficacy of CoB1 is instead measured by its effects on host cells and the subsequent impact on bacterial clearance.

Studies have shown that CoB1-treated mice exhibit:

-

Weakened lung injury in P. aeruginosa infection models.[1]

-

Reduced systemic dissemination of bacteria.[1]

-

Decreased mortality rates.[1]

-

Dampened inflammatory responses.[1]

These findings highlight the potential of CoB1 as a therapeutic agent that can bolster the host's defenses against infection.

Experimental Protocols

The investigation of CoB1's mechanism of action involves a series of sophisticated cell biology and immunology techniques. Below are outlines of key experimental protocols relevant to studying CoB1 and other potential host-directed antimicrobial agents.

In Vitro Macrophage Infection and Autophagy Assay

This protocol is designed to assess the ability of a compound to induce autophagy in macrophages and enhance their bactericidal activity.

Experimental Workflow for In Vitro Autophagy Assay

Caption: Workflow for assessing CoB1-induced autophagy and bacterial clearance in macrophages.

Methodology:

-

Cell Culture: Alveolar macrophages are cultured in appropriate media.

-

Treatment: Cells are pre-treated with various concentrations of CoB1 for a specified period.

-

Infection: Macrophages are then infected with P. aeruginosa at a specific multiplicity of infection (MOI).

-

Incubation: The infected cells are incubated to allow for bacterial uptake and clearance.

-

Analysis of Autophagy:

-

Western Blot: Cell lysates are analyzed for the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.

-

Fluorescence Microscopy: Cells expressing fluorescently tagged LC3 are visualized for the formation of puncta, representing autophagosomes.

-

-

Bacterial Clearance Assay:

-

Colony Forming Unit (CFU) Assay: At different time points post-infection, macrophages are lysed, and the intracellular bacterial load is quantified by plating serial dilutions on agar plates and counting the resulting colonies.

-

Western Blot for Signaling Pathway Analysis

This protocol is used to investigate the effect of CoB1 on the key proteins in the PAK1/Akt1/mTOR signaling pathway.

Methodology:

-

Cell Treatment and Lysis: Macrophages are treated with CoB1 and/or infected with P. aeruginosa. At desired time points, cells are lysed to extract total protein.

-

Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of PAK1, Akt, and mTOR.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.

In Vivo Mouse Model of P. aeruginosa Infection

This protocol evaluates the therapeutic efficacy of CoB1 in a living organism.

Methodology:

-

Animal Grouping: Mice are randomly assigned to different treatment groups (e.g., vehicle control, CoB1-treated).

-

Treatment Administration: CoB1 is administered to the mice through an appropriate route (e.g., intraperitoneal injection).

-

Infection: Mice are infected with a lethal or sub-lethal dose of P. aeruginosa, often via intratracheal instillation to model a lung infection.

-

Monitoring: The survival, body weight, and clinical signs of the mice are monitored over time.

-

Analysis: At specific time points, mice are euthanized, and samples (e.g., lung tissue, blood) are collected to determine:

-

Bacterial load (CFU counts).

-

Lung injury (histopathology).

-

Inflammatory cytokine levels (e.g., ELISA).

-

Conclusion

CoB1 represents a significant advancement in the development of novel antimicrobial strategies. By targeting host cellular pathways to enhance pathogen clearance, CoB1 offers a potential solution to the growing problem of antibiotic resistance. Its mechanism of action, centered on the induction of autophagy via the PAK1/Akt1/mTOR signaling pathway, provides a clear rationale for its therapeutic potential. Further research and development of CoB1 and other host-directed therapies are crucial for the future of infectious disease management.

References

The Amyloidogenic Potential of cOB1 Pheromone: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the amyloidogenic properties of the cOB1 pheromone, a quorum-sensing peptide from Enterococcus faecalis. The document is intended for researchers, scientists, and drug development professionals investigating bacterial signaling, amyloid biology, and novel antimicrobial strategies. It synthesizes current research findings, details experimental methodologies, and presents key data and conceptual frameworks in a structured format.

Executive Summary

The cOB1 pheromone, a short peptide (VAVLVLGA) involved in bacterial quorum sensing and conjugative gene transfer in Enterococcus faecalis, has been identified as a potent amyloidogenic peptide.[1][2] This novel characteristic, previously unreported for pheromones, presents a new paradigm in understanding bacterial communication and offers potential therapeutic avenues.[1] In silico analyses predicted the peptide's high propensity for aggregation, which was subsequently confirmed through rigorous experimental validation.[1][2] Studies have demonstrated that cOB1 forms classic amyloid-like fibrils, and this aggregation has a profound functional consequence: it inhibits the pheromone's primary signaling function.[2][3] The aggregated form of cOB1 is unable to effectively bind to its cognate receptor, thereby blocking the conjugative transfer of plasmids that often carry virulence and antibiotic resistance genes.[2][3] This guide details the evidence for cOB1's amyloid potential, the experimental protocols for its characterization, and the putative mechanism by which aggregation modulates its biological activity.

Quantitative Data on Amyloidogenic Properties

The amyloidogenic nature of the cOB1 peptide has been substantiated through several biophysical techniques. The following table summarizes the key experimental evidence and the information derived from these assays.

| Assay Type | Technique | Observation | Inference | Reference |

| Dye Binding Assay | Thioflavin T (ThT) Fluorescence | Significant enhancement in fluorescence intensity upon incubation with cOB1. | Formation of β-sheet-rich amyloid structures characteristic of fibrillar aggregates. | [1][2] |

| Dye Binding Assay | Congo Red (CR) Absorbance | Bathochromic (red) shift in the absorbance spectrum of Congo Red when mixed with cOB1 aggregates. | Presence of ordered, cross-β-sheet amyloid fibrils. | [1][2] |

| Microscopy | Transmission Electron Microscopy (TEM) | Direct visualization of distinct, unbranched fibrillar morphology. | Confirmation of the formation of amyloid-like structures from cOB1 peptide monomers. | [1][2] |

| Spectroscopy | Circular Dichroism (CD) | Shift in spectra indicating a transition to a secondary structure with high β-sheet content. | Conformational change from random coil or alpha-helical to a β-sheet dominant structure during aggregation. | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for key experiments based on published studies.

In Silico Amyloid Prediction

-

Objective: To computationally assess the amyloidogenic propensity of the cOB1 peptide sequence (VAVLVLGA).

-

Methodology:

-

The primary amino acid sequence of cOB1 was submitted to multiple amyloid prediction algorithms.

-

Algorithms such as TANGO, Zyggregator, FoldAmyloid, and AMYLPRED were utilized to analyze the sequence.[3]

-

TANGO and Zyggregator identified the core sequence AVLVLG as highly amyloidogenic.[3]

-

FoldAmyloid and AMYLPRED predicted the VAVLVLG region as prone to aggregation.[3]

-

The outputs from these servers, which are based on principles of physicochemical properties, β-sheet propensity, and aggregation-nucleating regions, were compared to reach a consensus prediction.

-

Peptide Synthesis and Preparation

-

Objective: To obtain high-purity cOB1 peptide for in vitro aggregation studies.

-

Methodology:

-

The peptide with the sequence VAVLVLGA was chemically synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

-

The synthesized peptide was purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve a purity of greater than 90%.[4]

-

The purified peptide was lyophilized and stored at -20°C.

-

For aggregation assays, the lyophilized peptide powder is typically dissolved in a suitable solvent like 10 mM NaOH to ensure a monomeric starting state, followed by dilution into the final assay buffer (e.g., Tris-HCl, pH 7.4).[5]

-

Thioflavin T (ThT) Fluorescence Assay

-

Objective: To monitor the kinetics of amyloid fibril formation in real-time.

-

Methodology:

-

Prepare a stock solution of ThT (e.g., 1 mM) in a suitable buffer and filter through a 0.22 µm filter.

-

Prepare the cOB1 peptide solution at the desired concentration (e.g., various concentrations for dependency analysis) in the aggregation buffer.[2]

-

In a 96-well black plate, mix the cOB1 peptide solution with a working solution of ThT (final concentration typically 10-25 µM).

-

Incubate the plate at a constant temperature (e.g., 37°C), with intermittent shaking.

-

Measure the fluorescence intensity at regular time intervals using a plate reader with excitation set to ~440 nm and emission set to ~485 nm.[2][6]

-

The resulting data will show a sigmoidal curve, with the lag phase, elongation phase, and plateau corresponding to nucleation, fibril growth, and equilibrium, respectively.

-

Transmission Electron Microscopy (TEM)

-

Objective: To directly visualize the morphology of cOB1 aggregates.

-

Methodology:

-

Incubate the cOB1 peptide under conditions shown to promote aggregation (e.g., for 48 hours).[2]

-

Place a 5-10 µL aliquot of the incubated peptide solution onto a carbon-coated copper grid for 1-2 minutes.

-

Wick off the excess sample using filter paper.

-

Optionally, wash the grid by briefly floating it on a drop of deionized water.

-

Negatively stain the sample by placing the grid on a drop of a heavy metal stain (e.g., 2% uranyl acetate) for 1-2 minutes.

-

Wick off the excess stain and allow the grid to air dry completely.

-

Image the grid using a transmission electron microscope at various magnifications to observe fibril morphology.[6]

-

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the conceptual framework of cOB1 amyloidogenesis and the experimental approach to its study.

Caption: cOB1 functional dichotomy: signaling vs. aggregation.

Caption: Workflow for characterizing cOB1 amyloid potential.

Caption: Logical flow of cOB1 amyloidogenesis and its outcome.

Implications for Drug Development

The discovery of the amyloidogenic nature of cOB1 opens up new avenues for therapeutic intervention. The aggregation of cOB1 acts as a natural brake on the transfer of genetic material, which can include antibiotic resistance and virulence factors.[2] This suggests several potential strategies:

-

Aggregation Inducers: Developing small molecules that promote the rapid aggregation of cOB1 could serve as a novel anti-virulence strategy. By locking the pheromone in its non-functional, aggregated state, it may be possible to prevent the spread of harmful genes within E. faecalis populations.

-

Receptor Antagonists: The structural insights gained from studying the monomeric and aggregated forms of cOB1 could aid in the design of potent antagonists that block the pheromone receptor without inducing a downstream signal.

-

Bacterial Amyloids as Targets: This finding contributes to the growing body of evidence that bacteria utilize functional amyloids. Understanding the mechanisms of bacterial amyloid formation could lead to broader-spectrum therapies that disrupt these processes across different pathogenic species.

Further research is warranted to elucidate the precise structural details of cOB1 fibrils, the kinetics of aggregation in vivo, and the cellular factors that may modulate this process in the complex environment of a bacterial biofilm.

References

- 1. Pheromone peptide cOB1 from native Enterococcus faecalis forms amyloid-like structures: A new paradigm for peptide pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pheromone peptide cOB1 from native Enterococcus faecalis forms amyloid-like structures: A new paradigm for peptide pheromones. [genscript.com.cn]

- 5. Experimental and Computational Protocols for Studies of Cross-Seeding Amyloid Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amyloid fibril formation and disaggregation of fragment 1-29 of apomyoglobin: insights into the effect of pH on protein fibrillogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Isolating the Native cOB1 Peptide from Enterococcus faecalis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for isolating and purifying the native cOB1 peptide from Enterococcus faecalis. The cOB1 peptide, a quorum-sensing pheromone with antimicrobial properties, plays a crucial role in regulating the transfer of the pOB1 plasmid. Understanding its isolation is pivotal for research into bacterial communication, virulence, and the development of novel antimicrobial agents.

Introduction to the cOB1 Peptide

The cOB1 peptide is a small, hydrophobic octapeptide with the amino acid sequence Val-Ala-Val-Leu-Val-Leu-Gly-Ala (VAVLVLGA).[1][2] It functions as a sex pheromone in Enterococcus faecalis, inducing the conjugal transfer of the hemolysin/bacteriocin-encoding plasmid, pOB1.[3] Beyond its role in horizontal gene transfer, cOB1 has been identified as an antimicrobial peptide (AMP) capable of killing pathogenic strains of E. faecalis, such as the vancomycin-resistant V583 strain.[1][4] The peptide is derived from the signal sequence of a lipoprotein precursor and is actively secreted by plasmid-free E. faecalis cells.[4][5] Recent studies have also shown that cOB1 can form amyloid-like structures, a novel characteristic for a pheromone peptide that may influence its interaction with receptor cells.[1][2]

Quantitative Data on cOB1 Peptide

The native concentration of cOB1 and other enterococcal pheromones in culture supernatants is typically very low, necessitating sensitive detection and efficient purification methods. The data below summarizes the known quantitative parameters for the cOB1 peptide.

| Parameter | Value | Reference |

| Amino Acid Sequence | VAVLVLGA | [1][2] |

| Molecular Weight (Monoisotopic) | 727.52 Da | Calculated |

| Typical Concentration in Culture | 10-11 M range | [5] |

| Minimum Inhibitory Concentration (MIC) against E. faecalis V583 | 25 pM | [4] |

Experimental Protocols

This section details the key experimental procedures for the isolation and purification of native cOB1 peptide from E. faecalis culture supernatant. The workflow is designed for preparative-scale isolation to yield sufficient peptide for downstream applications.

Bacterial Culture and Supernatant Collection

-

Strain and Media: Culture a cOB1-producing strain of Enterococcus faecalis (typically a plasmid-free strain) in an appropriate rich medium, such as Brain Heart Infusion (BHI) or Todd-Hewitt Broth (THB).

-

Growth Conditions: Inoculate the broth and incubate at 37°C under static conditions until the culture reaches the late exponential or early stationary phase, as pheromone production is often maximal at higher cell densities.

-

Supernatant Harvesting: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 20 minutes at 4°C).

-

Filtration: Carefully decant the supernatant and pass it through a 0.22 µm sterile filter to remove any remaining bacteria and cellular debris. The filtered supernatant is the starting material for peptide purification.

Peptide Purification Workflow

The purification of the hydrophobic cOB1 peptide from the complex culture medium is a multi-step process involving initial capture and concentration followed by high-resolution chromatographic separation.

References

- 1. Pheromone peptide cOB1 from native Enterococcus faecalis forms amyloid-like structures: A new paradigm for peptide pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Mechanism of Quorum-Sensing in Enterococcus faecalis: Its Role in Virulence and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. journals.asm.org [journals.asm.org]

The Role of the cOB1 Pheromone in Conjugative Gene Transfer in Enterococcus faecalis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enterococcus faecalis is a commensal bacterium of the gastrointestinal tract that has emerged as a significant opportunistic pathogen, largely due to its remarkable ability to acquire and disseminate antibiotic resistance and virulence determinants. A key mechanism in this process is conjugative gene transfer, which is often regulated by a sophisticated cell-to-cell communication system involving peptide sex pheromones. This technical guide provides an in-depth exploration of the cOB1 pheromone and its role in mediating the transfer of the conjugative plasmid pOB1 in Enterococcus faecalis.

The cOB1 pheromone is a small, hydrophobic octapeptide with the amino acid sequence VAVLVLGA.[1][2] It belongs to a class of signaling molecules that are secreted by plasmid-free recipient E. faecalis cells. These pheromones are detected by donor cells harboring a cognate conjugative plasmid, in this case, pOB1, triggering a cascade of gene expression that leads to the transfer of the plasmid to the recipient cell.[1] Understanding this intricate signaling system is crucial for the development of novel strategies to combat the spread of antibiotic resistance and virulence in enterococci.

The cOB1 Signaling Pathway: A Model Based on Analogous Systems

While the complete genetic map of the pOB1 plasmid is not publicly available, the signaling pathway of the cOB1 pheromone can be modeled based on the well-characterized pheromone-responsive plasmids in E. faecalis, such as pCF10 and pAD1.

1. Pheromone Production and Secretion by Recipient Cells:

Plasmid-free E. faecalis cells constitutively produce and secrete the cOB1 pheromone. The cOB1 peptide is derived from the signal sequence of a chromosomally encoded lipoprotein precursor. This precursor undergoes proteolytic processing to release the mature, active pheromone into the extracellular environment.

2. Pheromone Sensing and Uptake by Donor Cells:

Donor cells carrying the pOB1 plasmid possess a surface-localized receptor protein, likely a homolog of the TraC protein found in other pheromone systems. This receptor binds to extracellular cOB1 with high specificity. Following binding, the pheromone is internalized into the donor cell, a process that is often facilitated by a chromosomally encoded oligopeptide permease (Opp) system.

3. Derepression of Conjugation Genes:

Inside the donor cell, the internalized cOB1 pheromone interacts with a key regulatory protein, likely a homolog of the TraA protein. In the absence of the pheromone, this TraA-like protein acts as a repressor, binding to specific sites on the pOB1 plasmid and preventing the transcription of the conjugation genes. The binding of cOB1 to the TraA-like repressor induces a conformational change, causing it to dissociate from the plasmid DNA.

4. Induction of Conjugative Machinery:

The dissociation of the repressor allows for the transcription of the pOB1 tra (transfer) genes. A key gene product is the aggregation substance (AS) , a surface adhesin that promotes the clumping of donor and recipient cells, thereby facilitating the close cell-to-cell contact necessary for DNA transfer. Other expressed genes encode the components of the type IV secretion system (T4SS), the molecular machinery that mediates the physical transfer of the plasmid DNA.

5. Plasmid Transfer and Regulation in the New Host:

Once the conjugation bridge is formed, a single-stranded copy of the pOB1 plasmid is transferred from the donor to the recipient cell. Following transfer, the recipient cell, now a transconjugant, synthesizes the complementary DNA strand. The new pOB1-containing cell then ceases production of the cOB1 pheromone and begins to produce a small, plasmid-encoded inhibitor peptide. This inhibitor peptide is secreted and acts as a competitive antagonist of the cOB1 pheromone at the receptor level, preventing self-induction of the donor cell by any residual pheromone it might produce.

Data Presentation

Due to the limited availability of specific quantitative data for the cOB1-pOB1 system, the following tables present illustrative data based on analogous, well-studied pheromone-responsive plasmid systems in E. faecalis to provide a comparative framework.

Table 1: Characteristics of Selected Enterococcus faecalis Sex Pheromones

| Pheromone | Corresponding Plasmid | Amino Acid Sequence | Molecular Weight (Da) |

| cOB1 | pOB1, pYI1 | VAVLVLGA | 728.9 |

| cCF10 | pCF10 | LVTLVFV | 817.0 |

| cAD1 | pAD1 | LFEALVLA | 863.1 |

| cPD1 | pPD1 | FLVMFLSG | 916.2 |

Table 2: Illustrative Pheromone Induction and Conjugation Frequencies (Based on Analogous Systems)

| Pheromone System | Pheromone Concentration for Induction | Typical Conjugation Frequency (Transconjugants/Donor) | Reference System |

| cOB1/pOB1 (Hypothetical) | ~1-10 ng/mL | 10-2 - 10-4 | Analogous to pCF10/pAD1 |

| cCF10/pCF10 | 0.5 - 5 ng/mL | 10-1 - 10-3 | pCF10 System |

| cAD1/pAD1 | 1 - 10 ng/mL | 10-2 - 10-4 | pAD1 System |

Experimental Protocols

The following are detailed methodologies for key experiments used to study pheromone-inducible conjugation in E. faecalis, which can be adapted for the cOB1-pOB1 system.

Protocol 1: Pheromone Induction (Clumping) Assay

Objective: To determine the ability of a cell-free supernatant (containing pheromone) to induce aggregation (clumping) in a donor strain.

Materials:

-

Donor strain (E. faecalis carrying pOB1)

-

Recipient strain (E. faecalis, plasmid-free)

-

Brain Heart Infusion (BHI) broth

-

Microcentrifuge

-

Spectrophotometer

-

Microtiter plates

Methodology:

-

Preparation of Pheromone-Containing Supernatant:

-

Inoculate the recipient strain into BHI broth and grow overnight at 37°C.

-

Centrifuge the overnight culture at 10,000 x g for 10 minutes at 4°C.

-

Filter-sterilize the supernatant through a 0.22 µm filter to remove all bacterial cells. This supernatant contains the cOB1 pheromone.

-

-

Induction Assay:

-

Grow the donor strain to early exponential phase (OD600 ≈ 0.2-0.3) in BHI broth.

-

In a microtiter plate, mix 180 µL of the donor culture with 20 µL of the pheromone-containing supernatant. As a negative control, mix 180 µL of the donor culture with 20 µL of sterile BHI broth.

-

Incubate the plate at 37°C for 2-4 hours.

-

Visually inspect the wells for cell aggregation (clumping). The presence of visible clumps in the experimental well and not in the control well indicates a positive pheromone response.

-

Protocol 2: Quantitative Mating Assay (Broth Mating)

Objective: To quantify the frequency of conjugative transfer of the pOB1 plasmid from a donor to a recipient strain.

Materials:

-

Donor strain (E. faecalis carrying pOB1 with a selectable marker, e.g., antibiotic resistance)

-

Recipient strain (E. faecalis with a different selectable marker, e.g., resistance to a different antibiotic)

-

BHI broth and agar plates

-

Appropriate antibiotics for selection

-

Synthetic cOB1 pheromone (optional, for maximal induction)

Methodology:

-

Culture Preparation:

-

Grow donor and recipient strains separately in BHI broth overnight at 37°C. The donor culture should contain the antibiotic to select for pOB1, and the recipient culture should contain its selective antibiotic.

-

Subculture the donor and recipient strains in fresh BHI broth and grow to an OD600 of approximately 0.5.

-

-

Mating:

-

Mix the donor and recipient cultures at a ratio of 1:10 (donor:recipient) in a final volume of 1 mL of BHI broth.

-

(Optional) For maximal induction, add synthetic cOB1 pheromone to a final concentration of 10 ng/mL.

-

Incubate the mating mixture at 37°C for 4-6 hours without shaking.

-

-

Quantification of Transconjugants, Donors, and Recipients:

-

Prepare serial dilutions of the mating mixture in sterile saline or PBS.

-

Plate the dilutions on the following selective agar plates:

-

To count recipients: Plate on BHI agar containing the recipient's selective antibiotic.

-

To count donors: Plate on BHI agar containing the plasmid's selective antibiotic.

-

To count transconjugants: Plate on BHI agar containing both the recipient's and the plasmid's selective antibiotics.

-

-

Incubate the plates at 37°C for 24-48 hours.

-

-

Calculation of Conjugation Frequency:

-

Count the colonies on each set of plates to determine the colony-forming units per mL (CFU/mL) for recipients, donors, and transconjugants.

-

Calculate the conjugation frequency as the number of transconjugants per donor cell (or per recipient cell).

-

Frequency = (CFU/mL of transconjugants) / (CFU/mL of donors)

-

-

Mandatory Visualizations

Signaling Pathway of cOB1-Mediated Conjugation

Caption: cOB1 signaling pathway for pOB1 plasmid transfer.

Experimental Workflow for Quantitative Mating Assay

Caption: Workflow for a quantitative bacterial mating assay.

Conclusion

The cOB1 pheromone system in Enterococcus faecalis represents a highly evolved mechanism for intercellular communication that drives the horizontal transfer of the pOB1 plasmid. While many specifics of the pOB1 genetic architecture remain to be elucidated, the parallels with other enterococcal pheromone-responsive plasmids provide a robust framework for understanding its function. Further research, including the sequencing and annotation of the pOB1 plasmid, will be instrumental in fully dissecting this important signaling pathway. A deeper understanding of these mechanisms will undoubtedly open new avenues for the development of targeted therapeutics aimed at curtailing the spread of antibiotic resistance and virulence in this clinically significant pathogen.

References

- 1. Pheromone peptide cOB1 from native Enterococcus faecalis forms amyloid-like structures: A new paradigm for peptide pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterisation of the Plasmidome within Enterococcus faecalis Isolated from Marginal Periodontitis Patients in Norway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of the cOB1 Pheromone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cOB1 pheromone of Enterococcus faecalis is a small, hydrophobic octapeptide with the amino acid sequence Val-Ala-Val-Leu-Val-Leu-Gly-Ala (VAVLVLGA).[1][2] It plays a crucial role in interbacterial communication, specifically in the process of quorum sensing, which governs conjugative gene transfer.[1] Understanding the biosynthesis of this peptide pheromone is of significant interest for the development of novel antimicrobial strategies and for controlling the spread of antibiotic resistance genes. This guide provides a comprehensive overview of the cOB1 biosynthesis pathway, including the key enzymes involved, and details relevant experimental protocols for its study.

Core Biosynthesis Pathway of cOB1

The biosynthesis of the cOB1 pheromone is a multi-step process that begins with the translation of a precursor lipoprotein encoded by the ef2496 gene. The mature cOB1 peptide is derived from the signal peptide of this lipoprotein through a series of proteolytic cleavage events.[3]

The key steps in the biosynthesis of cOB1 are:

-

Synthesis of the Precursor Lipoprotein: The ef2496 gene is transcribed and translated to produce a precursor lipoprotein. The N-terminal signal peptide of this protein contains the cOB1 sequence.[3]

-

Processing by Type II Signal Peptidase (Lsp): The precursor lipoprotein is targeted to the cell membrane. A type II signal peptidase (Lsp) recognizes a conserved lipobox motif and cleaves the signal peptide, releasing it from the mature lipoprotein.[4][5]

-

Cleavage by Eep Metalloprotease: The released signal peptide is then further processed by a membrane-embedded zinc metalloprotease called Eep (Enhanced expression of pheromone). Eep cleaves the signal peptide to release the mature, active cOB1 octapeptide.[3][4][5] The production of cOB1 is dependent on the activity of Eep.[6]

-

Secretion by ABC Transporter (PptAB): The mature cOB1 pheromone is actively transported out of the cell by an ATP-binding cassette (ABC) transporter, PptAB.[3]

Key Enzymes and Genes in cOB1 Biosynthesis

| Gene/Enzyme | Function |

| ef2496 | Encodes the precursor lipoprotein containing the cOB1 sequence within its signal peptide.[3] |

| Lsp (Type II Signal Peptidase) | Cleaves the signal peptide from the precursor lipoprotein.[4][5] |

| Eep (Enhanced expression of pheromone) | A zinc metalloprotease that performs the final cleavage of the signal peptide to release the mature cOB1 pheromone.[3][4][5] |

| PptAB | An ABC transporter responsible for the secretion of the mature cOB1 pheromone out of the cell.[3] |

Signaling Pathway Diagram

Caption: Biosynthesis and secretion pathway of the cOB1 pheromone in Enterococcus faecalis.

Experimental Protocols

Pheromone Extraction and Quantification

a. Pheromone Extraction from Culture Supernatant:

This protocol is adapted from methods used for other enterococcal pheromones and can be applied to cOB1.

-

Grow E. faecalis strains overnight in Brain Heart Infusion (BHI) broth at 37°C with shaking.

-

To obtain late-stationary-phase cultures, inoculate 1 ml of the overnight culture into 100 ml of fresh BHI broth and incubate at 37°C with shaking until a final concentration of approximately 5 x 10⁸ bacteria per ml is reached.

-

Centrifuge the cultures at 7,000 x g for 10 minutes at 20°C.

-

Filter the supernatant through 0.45- and 0.22-μm-pore-size filters to remove any remaining bacteria.[3] The resulting sterile filtrate contains the secreted pheromones.

b. Quantification of cOB1 Activity using a Clumping Assay:

This bioassay is a standard method for quantifying the activity of enterococcal sex pheromones.

-

Indicator Strain: An E. faecalis strain carrying a plasmid that induces aggregation in response to cOB1 is required as the indicator strain.

-

Assay Procedure:

-

Prepare serial dilutions of the pheromone-containing supernatant.

-

In a microtiter plate, mix the dilutions with a standardized suspension of the indicator strain.

-

Incubate the plate at 37°C for a defined period (e.g., 4 hours).

-

Visually or spectrophotometrically assess the degree of clumping (aggregation) of the indicator cells. The highest dilution that causes visible clumping is the pheromone titer.[7][8]

-

c. Quantification by Mass Spectrometry:

For precise quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed.

-

Sample Preparation: The extracted pheromone-containing supernatant can be concentrated and purified using solid-phase extraction.

-

LC-MS/MS Analysis: The purified sample is injected into an LC-MS/MS system. The cOB1 peptide is identified and quantified based on its specific mass-to-charge ratio and fragmentation pattern.[9][10]

Genetic Manipulation and Analysis

a. Site-Directed Mutagenesis of ef2496:

To confirm the role of the ef2496 gene in cOB1 production, a knockout or site-directed mutant can be created.

-

Primer Design: Design primers that introduce a specific mutation (e.g., a frameshift or a premature stop codon) into the ef2496 gene.

-

PCR Amplification: Use the designed primers to amplify the plasmid containing the ef2496 gene.

-

Template Removal: Digest the PCR product with an enzyme that specifically cleaves the methylated template DNA (e.g., DpnI), leaving the newly synthesized, mutated DNA intact.

-

Transformation: Transform the mutated plasmid into a suitable E. coli strain for propagation and then into E. faecalis.

-

Verification: Sequence the ef2496 gene in the resulting transformants to confirm the desired mutation.[1][11]

In Vitro Enzymatic Assays

a. Heterologous Expression and Purification of Eep:

To study the enzymatic activity of Eep in vitro, the protein needs to be expressed and purified.

-

Cloning: Clone the eep gene into an expression vector (e.g., a pET vector) with a purification tag (e.g., a His-tag).

-

Expression: Transform the expression vector into a suitable host strain (e.g., E. coli BL21(DE3)) and induce protein expression.

-

Purification: Lyse the cells and purify the Eep protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).[12][13]

b. In Vitro Cleavage Assay for Eep:

This assay directly measures the ability of purified Eep to process the cOB1 precursor.

-

Substrate: Synthesize a peptide corresponding to the signal peptide of the ef2496 product. This peptide can be labeled (e.g., with a fluorescent tag) for easier detection.

-

Reaction: Incubate the purified Eep enzyme with the synthetic signal peptide substrate in a suitable reaction buffer.

-

Analysis: Analyze the reaction products by HPLC or mass spectrometry to detect the cleavage of the substrate and the formation of the mature cOB1 peptide.[14][15]

Experimental Workflow Diagram

References

- 1. neb.com [neb.com]

- 2. researchgate.net [researchgate.net]

- 3. Sex Pheromone Response, Clumping, and Slime Production in Enterococcal Strains Isolated from Occluded Biliary Stents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipoprotein Signal Peptides Are Processed by Lsp and Eep of Streptococcus uberis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pheromone Activity after Stimulation with Ampicillin in a Plasmid-Free Enterococcus faecalis Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of volatile mouse pheromones by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differences in honeybee queen pheromones revealed by LC-MS/MS: Reassessing the honest signal hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assaygenie.com [assaygenie.com]

- 12. ffhoarep.fh-ooe.at [ffhoarep.fh-ooe.at]

- 13. nottingham.ac.uk [nottingham.ac.uk]

- 14. Post-liberation cleavage of signal peptides is catalyzed by the site-2 protease (S2P) in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro Cleavage Assays Using Purified Recombinant Drosophila Caspases for Substrate Screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pheromone and Odorant Receptor Identification and Binding: A Case Study of the C. elegans ODR-10 Receptor

Introduction

This technical guide addresses the core principles of pheromone and odorant receptor identification, binding, and signal transduction. While the initial query specified the "cOB1 pheromone receptor," a review of current scientific literature indicates a potential misidentification. The designation "cOB1" refers to a pheromone peptide from the bacterium Enterococcus faecalis, which has been shown to form amyloid-like structures[1]. The receptor for the cOB1 peptide has not been explicitly identified in the provided search results.

However, the field of chemosensation has well-established models for receptor-ligand interactions. This guide will focus on one such extensively studied receptor, the ODR-10 receptor from the nematode Caenorhabditis elegans . ODR-10 is a G protein-coupled olfactory receptor (GPCR) responsible for the specific detection of the volatile odorant diacetyl[2][3][4]. The methodologies and principles detailed here for ODR-10 serve as a comprehensive blueprint for the study of other chemosensory receptors.

This document will provide an in-depth overview of ODR-10, including its identification, binding properties, and signaling pathways, tailored for researchers, scientists, and drug development professionals.

ODR-10 Receptor: Identification and Characterization

ODR-10 was identified as a seven-transmembrane domain olfactory receptor essential for chemotaxis towards the volatile attractant diacetyl in C. elegans[2][3][4].

Genetic and Molecular Identification

-

Mutant Screening: odr-10 mutants were identified through genetic screens for C. elegans with specific defects in their chemotactic response to diacetyl, while retaining normal responses to other odorants detected by the AWA olfactory neurons[2].

-

Gene Cloning and Sequencing: The odr-10 gene was cloned and found to encode a predicted seven-transmembrane domain protein, characteristic of the GPCR superfamily[2][5][6].

-

Expression Pattern: The expression of odr-10 is localized to the AWA sensory neurons[5][7]. A Green Fluorescent Protein (GFP)-tagged ODR-10 fusion protein is specifically localized to the sensory cilia of these neurons, which is the presumed site of odorant detection[2][6][8].

-

Regulation of Expression: The expression of odr-10 is under the control of the odr-7 gene, a transcription factor involved in specifying the fate of the AWA sensory neurons[2][7][9].

Ligand Specificity and Binding

Heterologous expression of ODR-10 in human embryonic kidney (HEK293) cells has been instrumental in confirming its function as a diacetyl receptor[6][8].

Table 1: Ligand Specificity of ODR-10 in Heterologous Expression System

| Compound | Chemical Structure | ODR-10 Agonist? | Behavioral Response in C. elegans |

| Diacetyl (Butanedione) | CH₃COCOCH₃ | Yes | Attraction (AWA-mediated)[6][8] |

| 2,3-Pentanedione | CH₃COCOCH₂CH₃ | No | AWC-mediated response[6][8] |

| Butanone | CH₃COCH₂CH₃ | No | AWC-mediated response[6][8] |

| Pyruvate | CH₃COCOO⁻ | Yes | AWC-mediated response in vivo[6][8] |

| Citrate | C₆H₅O₇³⁻ | Yes | Response observed in odr-10 mutants[6] |

Data compiled from studies expressing ODR-10 in human cells[6][8].